Fmoc-HomoCys-OH

Description

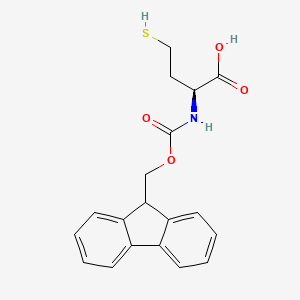

Fmoc-HomoCys-OH (CAS: 167015-23-8) is a protected homocysteine derivative widely used in Fmoc solid-phase peptide synthesis (SPPS). Its structure includes:

- Fmoc (9-fluorenylmethoxycarbonyl) protection on the α-amino group, which is removed under basic conditions (e.g., piperidine).

- Trityl (Trt) protection on the thiol side chain, offering stability during Fmoc deprotection and cleavage under acidic conditions (e.g., trifluoroacetic acid, TFA).

- Molecular formula: C₃₈H₃₃NO₄S, molecular weight: 599.74 g/mol .

Homocysteine, a sulfur-containing amino acid with an additional methylene group compared to cysteine, is critical for studying metabolic disorders (e.g., homocystinuria) and designing peptides with enhanced stability or functional motifs.

Structure

2D Structure

Properties

Molecular Formula |

C19H19NO4S |

|---|---|

Molecular Weight |

357.4 g/mol |

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-sulfanylbutanoic acid |

InChI |

InChI=1S/C19H19NO4S/c21-18(22)17(9-10-25)20-19(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17,25H,9-11H2,(H,20,23)(H,21,22)/t17-/m0/s1 |

InChI Key |

AJIQMJNXUJBFPC-KRWDZBQOSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCS)C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCS)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Fmoc-HomoCys-OH typically involves the protection of the homocysteine thiol group with a trityl group and the amino group with a fluorenylmethyloxycarbonyl (Fmoc) group. The process begins with the reaction of homocysteine with trityl chloride to form S-trityl-L-homocysteine. This intermediate is then reacted with Fmoc chloride to yield Fmoc-S-trityl-L-homocysteine .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Thiol Group Reactivity

The deprotected thiol group participates in diverse reactions:

Chemical Ligation

Homocysteine’s thiol enables native chemical ligation (NCL) to form peptide bonds. For example:

This reaction is pivotal for synthesizing complex peptides and proteins.

S-Methylation

S-Methylation converts homocysteine to methionine analogs:

This mimics methionine residues in structural studies or drug design.

Bioconjugation

The thiol group facilitates site-specific modifications (e.g., maleimide coupling), enabling drug delivery systems or fluorescent labeling .

Stability Under Chromatographic Conditions

Studies on Fmoc-protected amino acids reveal that Fmoc-HomoCys(Trt)-OH retains stability in mobile phases containing:

-

MeOH/CO₂ mixtures : Retention decreases with higher MeOH due to weakened electrostatic interactions .

-

Aqueous additives : H₂O content >2% reduces enantioselectivity by forming carbonic acid, acting as a competing ion .

Comparative Reactivity Data

| Reaction Type | Conditions | Key Product | Efficiency |

|---|---|---|---|

| Deprotection | 95% TFA, 2.5% H₂O | This compound | 60–90% |

| S-Methylation | CH₃I, DMF, RT | Fmoc-Met-OH | >75% |

| NCL | pH 7.5, 4°C | Peptide bond | 50–80% |

Research Findings

-

Jiang & Burgess (2002) : Demonstrated high-yield Trt deprotection under mild acidic conditions .

-

Bachem Applications : Highlighted homocysteine’s utility in generating methionine analogs for therapeutic peptides .

-

Chromatographic Stability : Optimal separations achieved with 1–2% H₂O in MeOH/CO₂ mobile phases .

Scientific Research Applications

Chemistry: : Fmoc-HomoCys-OH is widely used in the synthesis of peptides and proteins. It allows for the incorporation of homocysteine residues, which can form disulfide bonds, enhancing the stability and functionality of peptides .

Biology: : In biological research, this compound is used to study protein folding and stability. The incorporation of homocysteine residues can mimic natural disulfide bonds, providing insights into protein structure and function .

Medicine: : this compound is used in the development of peptide-based therapeutics. The ability to form stable disulfide bonds makes it valuable in designing peptides with enhanced stability and bioactivity .

Industry: : In the pharmaceutical industry, this compound is used in the synthesis of peptide drugs. Its use in SPPS allows for the efficient production of high-purity peptides .

Mechanism of Action

The mechanism of action of Fmoc-HomoCys-OH involves the formation of stable disulfide bonds within peptides. The trityl group protects the thiol group during synthesis, preventing unwanted reactions. Upon deprotection, the free thiol group can form disulfide bonds, stabilizing the peptide structure. This mechanism is crucial in the synthesis of peptides with specific structural and functional properties .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Comparisons

| Compound | Side Chain Structure | Protecting Group (Side Chain) | Molecular Weight | Key Applications |

|---|---|---|---|---|

| Fmoc-HomoCys(Trt)-OH | -CH₂-CH₂-SH | Trityl (Trt) | 599.74 | Peptide crosslinking |

| Fmoc-Cys(Trt)-OH | -CH₂-SH | Trityl (Trt) | 467.56 | Disulfide bond formation |

| Fmoc-β-Homoala-OH | -CH₂-CH₂- (no sulfur) | None | 325.36 | Backbone modification |

| Fmoc-DOPA(acetonide)-OH | -CH₂-C₆H₃(O)₂ (dihydroxy) | Acetonide | ~435.4 | Bioadhesive materials |

Key Findings :

- Unlike Fmoc-DOPA(acetonide)-OH, which is tailored for bioadhesives, Fmoc-HomoCys-OH focuses on thiol-mediated crosslinking .

Protecting Group Strategies

Table 2: Protection and Deprotection Profiles

| Compound | Protecting Group | Stability During Fmoc Deprotection | Cleavage Conditions |

|---|---|---|---|

| Fmoc-HomoCys(Trt)-OH | Trityl (Trt) | Stable (base-resistant) | TFA (0–2 h) |

| Fmoc-Cys(Acm)-OH | Acetamidomethyl | Stable | Iodine oxidation |

| Fmoc-His(Mtt)-OH | Mtt | Acid-labile | Dilute TFA (1–5%) |

| Fmoc-Arg(Pbf)-OH | Pbf | Stable | TFA (≥2 h) |

Key Findings :

- Trt is preferred for thiol protection due to its compatibility with Fmoc SPPS and efficient cleavage under TFA .

- Mtt (e.g., in Fmoc-His(Mtt)-OH) offers orthogonal deprotection but requires milder acids, limiting its use in complex sequences .

Table 3: Coupling Optimization

Key Findings :

- HBTU/HOBt/DIEA is widely effective for coupling bulky residues like Fmoc-HomoCys(Trt)-OH and Fmoc-Asn(Trt)-OH .

- DMAP enhances coupling efficiency for sterically hindered residues (e.g., Arg(Pbf)) by activating carboxylates .

Solubility and Handling

Table 4: Solubility and Stability

| Compound | Solubility (Preferred Solvents) | Storage Conditions | Stability Issues |

|---|---|---|---|

| Fmoc-HomoCys(Trt)-OH | DMF, DCM, NMP | -20°C (dry) | Sensitive to oxidation |

| Fmoc-Lys(Boc)-OH | DMF, DMSO | -20°C | Hygroscopic |

| Fmoc-D-Cys(Acm)-OH | DMF, DCM | 2–8°C | Avoid prolonged light exposure |

Key Findings :

- Fmoc-HomoCys(Trt)-OH requires inert storage to prevent thiol oxidation, unlike non-sulfur analogs like Fmoc-β-Homoala-OH .

- Hygroscopic compounds (e.g., Fmoc-Lys(Boc)-OH) demand desiccated storage to maintain purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.